molecular formula C2H7ClN2O2S B14130765 N-(2-Chloroethyl)sulfamide CAS No. 154743-06-3

N-(2-Chloroethyl)sulfamide

Cat. No.: B14130765
CAS No.: 154743-06-3
M. Wt: 158.61 g/mol
InChI Key: FBWDWHONCBKETG-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)sulfamide: is an organic compound characterized by the presence of a sulfamide group attached to a 2-chloroethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-Chloroethyl)sulfamide typically begins with 2-chloroethylamine and sulfamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.

    Industrial Production: Industrial methods for producing this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

154743-06-3

Molecular Formula

C2H7ClN2O2S

Molecular Weight

158.61 g/mol

IUPAC Name

1-chloro-2-(sulfamoylamino)ethane

InChI

InChI=1S/C2H7ClN2O2S/c3-1-2-5-8(4,6)7/h5H,1-2H2,(H2,4,6,7)

InChI Key

FBWDWHONCBKETG-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NS(=O)(=O)N

Origin of Product

United States

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